PDE4B2 Inhibitory Activity of 3,5-Disubstituted-1,2,4-Oxadiazoles: Class-Level Insight Underscores Need for Compound-Specific Data
In a series of 3,5-disubstituted-1,2,4-oxadiazoles evaluated for PDE4B2 inhibition, the most potent compound (9a) exhibited an IC₅₀ of 5.28 µM when bearing a 3-cyclopentyloxy-4-methoxyphenyl group at the 3-position, while structural modifications causing the loss of this specific 3-substitution pattern led to marked decreases in activity [1]. This class-level SAR data highlights that the 3,4-dimethoxyphenethyl moiety present in CAS 107300-85-6 is a distinct chemotype whose PDE4B2 activity cannot be inferred from the published series and requires direct measurement.
| Evidence Dimension | PDE4B2 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | No data available for CAS 107300-85-6 |
| Comparator Or Baseline | Compound 9a (3-(3-cyclopentyloxy-4-methoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole): IC₅₀ = 5.28 µM |
| Quantified Difference | Cannot be calculated (target compound data absent) |
| Conditions | In vitro PDE4B2 enzymatic assay |
Why This Matters
This data gap means that any researcher intending to use CAS 107300-85-6 as a PDE4 inhibitor must independently validate its enzymatic activity; procurement should be contingent on additional screening or SAR expansion.
- [1] Dalip Kumar et al. Design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of phosphodiesterase4b2. Chem Biol Drug Des. 2012 May;79(5):810-8. PMID: 22176507. View Source
